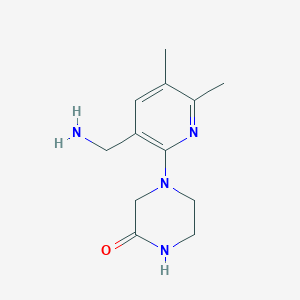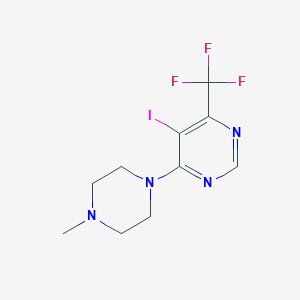
5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a methylpiperazine moiety attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Incorporation of the Methylpiperazine Moiety: The methylpiperazine group can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while coupling reactions can produce biaryl or other complex structures.
科学研究应用
5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or nucleic acids.
Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine
- (2-fluoro-5-iodo-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and other fields.
属性
分子式 |
C10H12F3IN4 |
|---|---|
分子量 |
372.13 g/mol |
IUPAC 名称 |
5-iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12F3IN4/c1-17-2-4-18(5-3-17)9-7(14)8(10(11,12)13)15-6-16-9/h6H,2-5H2,1H3 |
InChI 键 |
AMPSBZJEGQYTHK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC=NC(=C2I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)
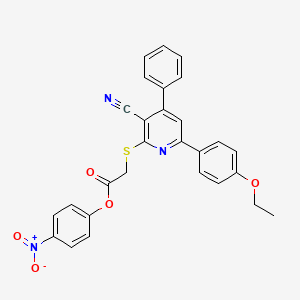



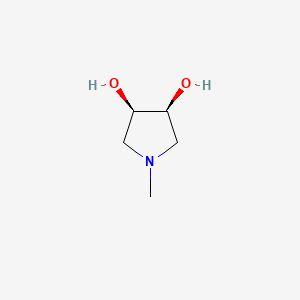
![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)
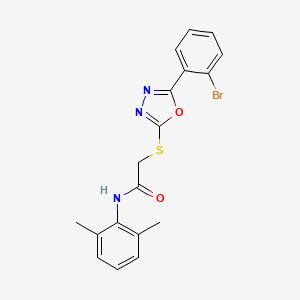
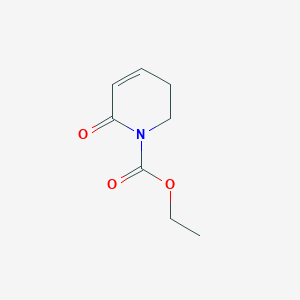
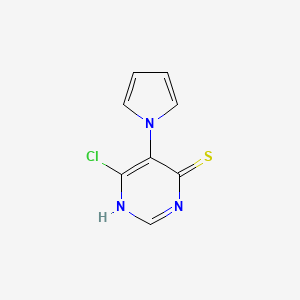
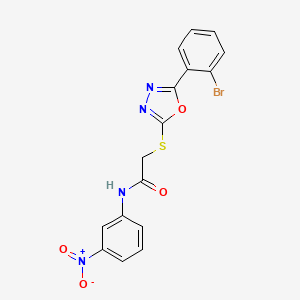
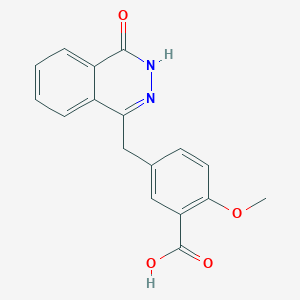
![2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)
